N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(14-2-1-9-22-14)17-12-5-7-20(8-6-12)15-10-13(18-19-15)11-3-4-11/h1-2,9-12H,3-8H2,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSSDARJLNGYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine and pyrazole moieties. The cyclopropyl group is introduced through cyclopropanation reactions, and the furan-2-carboxamide moiety is attached through amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a lead compound for drug development is being explored.
Medicine: This compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the creation of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Fentanyl Analogues
Compounds like Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) and Tetrahydrofuranylfentanyl share the piperidine-furan carboxamide backbone but differ in substituents. For example:
- Furanylfentanyl : Incorporates a phenylethyl group on the piperidine nitrogen and a phenyl group on the carboxamide. This modification enhances µ-opioid receptor binding, contributing to its high potency and regulation under the 1961 Single Convention (Schedule I) .
- Target Compound : Replaces the phenylethyl group with a 5-cyclopropylpyrazolyl moiety, likely reducing opioid activity and shifting receptor selectivity.
Functional Group Analysis
Key Observations :
- The target compound’s cyclopropyl-pyrazole group distinguishes it from fentanyl analogues, which typically feature aromatic phenylethyl substituents. This substitution may reduce opioid receptor affinity but introduce activity at other targets (e.g., cannabinoid or serotonin receptors).
- Compared to the methylsulfonyl-containing analogue in , the target compound lacks the sulfonyl group, resulting in a lower molecular weight (~335 vs.
Research Findings and Hypotheses
While direct pharmacological data for the target compound are absent, inferences can be drawn from structural parallels:
- Receptor Selectivity: The furan carboxamide and pyrazole motifs are prevalent in synthetic cannabinoids (e.g., AB-FUBINACA), suggesting possible CB1/CB2 activity. However, the cyclopropyl group may modulate potency or efficacy compared to alkyl-chain substituents in regulated cannabinoids .
- Safety Profile : Unlike Furanylfentanyl, which has documented risks of respiratory depression, the target compound’s structural divergence may reduce opioid-like toxicity. However, unregulated analogues often carry unpredictable risks .
Biological Activity
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
The primary target of this compound is the p21-activated kinase 4 (PAK4) . The compound inhibits PAK4 activity, which plays a crucial role in various cellular processes, including cell growth and apoptosis regulation. By inhibiting PAK4, the compound affects pathways regulated by Rho family GTPases such as Rac and Cdc42, leading to:
- Inhibition of cell growth
- Promotion of cell apoptosis
- Regulation of cytoskeletal functions .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies indicate that the compound can induce apoptosis in cancer cells through its action on PAK4, making it a potential candidate for cancer therapeutics. The inhibition of PAK4 has been linked to reduced tumor growth in preclinical models .
Structure-Activity Relationship (SAR)
Research has explored the structure-activity relationship of pyrazole derivatives, including this compound. Variations in substituents significantly affect biological activity. For instance, modifications to the piperidine or furan rings can enhance potency and selectivity against specific targets .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate effective concentrations for inducing cell death, supporting its potential as an anticancer agent . Furthermore, these studies often employ assays such as MTT or Annexin V staining to quantify cell viability and apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Target | Biological Activity |
|---|---|---|
| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methylthiophene-2-carboxamide | PAK4 | Anticancer, Anti-inflammatory |
| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenyloxazole | PAK4 | Anticancer |
| N-(1-(5-cyclopropylpyrazolyl)piperidin) | COX | Anti-inflammatory |
This table illustrates how variations in chemical structure influence biological activity and target specificity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide, and how are intermediates characterized?
- Methodology : A modular approach is typically employed, involving:
- Step 1 : Synthesis of the 5-cyclopropyl-1H-pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.
- Step 2 : Functionalization of the piperidine ring through nucleophilic substitution or reductive amination.
- Step 3 : Coupling of the furan-2-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDCl/HOBt).
- Characterization : Intermediates and final products are validated via / NMR, IR spectroscopy, and LC-MS. Elemental analysis ensures purity (>95%) .
Q. How can researchers confirm the structural stability of this compound under varying pH and temperature conditions?
- Methodology :
- Stability Assays : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
- pH Profiling : Expose the compound to buffers (pH 1–13) and analyze degradation products via LC-MS/MS.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological targets of this compound, and how do docking scores correlate with experimental validation?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Glide to screen against targets like opioid receptors or viral polymerases. Prioritize compounds with docking scores ≤−8.0 kcal/mol.
- Validation : Compare results with experimental IC values from radioligand binding assays. For example, furan-carboxamide analogs show sub-μM affinity for µ-opioid receptors (K = 0.2–1.5 nM) .
- Data Contradictions : Discrepancies may arise due to ligand flexibility in docking vs. rigid X-ray structures. Address this with ensemble docking or MD-refined poses .
Q. How should researchers design experiments to resolve discrepancies between in vitro receptor binding data and in vivo pharmacological effects?
- Methodology :
- In Vitro : Use CHO-K1 cells transfected with human opioid receptors for binding/functional assays (cAMP inhibition).
- In Vivo : Conduct tail-flick or hot-plate tests in rodents, adjusting doses based on pharmacokinetic profiling (e.g., plasma half-life, brain penetration).
- Contradiction Analysis : If in vitro potency does not translate to in vivo efficacy, investigate metabolic stability (CYP450 assays) or blood-brain barrier permeability (PAMPA-BBB) .
Q. What structural modifications enhance selectivity for specific GPCRs (e.g., κ-opioid vs. µ-opioid receptors) while minimizing off-target effects?
- Methodology :
- SAR Analysis : Modify the cyclopropyl group on the pyrazole (e.g., replace with trifluoromethyl) or the piperidine substituents (e.g., introduce hydroxyl groups).
- Selectivity Profiling : Test analogs against a panel of GPCRs (e.g., κ, µ, δ-opioid, and serotonin receptors).
- Case Study : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl) shows µ-opioid selectivity but high abuse potential; replacing the phenethyl group with polar moieties reduces off-target binding .
Experimental Design Challenges
Q. How can researchers optimize ADMET properties without compromising target affinity?
- Methodology :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP inhibition.
- Optimization : Introduce solubilizing groups (e.g., PEG chains) or reduce logP via fluorination.
- Case Study : Analogs with methylsulfonylpiperazine substituents (e.g., N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide) exhibit improved metabolic stability (t > 4 h in human liver microsomes) .
Q. What strategies validate the compound’s antiviral potential against poxvirus DNA polymerase (e.g., monkeypox DPol)?
- Methodology :
- In Silico Screening : Dock the compound into DPol’s active site (PDB: 6TNU). Prioritize candidates with hydrogen bonds to Arg314 or Tyr473.
- In Vitro Validation : Use fluorescence-based polymerase inhibition assays.
- MD Simulations : Assess binding stability via RMSD (<2.0 Å over 100 ns) and MM-PBSA binding energy (ΔG ≤−40 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
